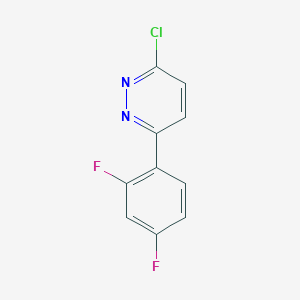

3-Chloro-6-(2,4-difluorophenyl)pyridazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-(2,4-difluorophenyl)pyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF2N2/c11-10-4-3-9(14-15-10)7-2-1-6(12)5-8(7)13/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFWHCLVXWRWUDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=NN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Chloro 6 2,4 Difluorophenyl Pyridazine and Analogous Pyridazine Derivatives

Strategic Construction of the Pyridazine (B1198779) Core

The formation of the pyridazine ring is a critical step in the synthesis of these derivatives. Various methods have been developed, broadly categorized into cycloaddition reactions, ring-closure reactions, and metal-catalyzed cyclizations.

Cycloaddition Reactions (e.g., [4+2] Annulation, Diels-Alder Variants)

Cycloaddition reactions, particularly [4+2] annulations like the Diels-Alder reaction and its variants, offer a powerful and convergent approach to the pyridazine core. organic-chemistry.org These reactions involve the combination of a four-atom component (diene) with a two-atom component (dienophile) to form the six-membered ring. In the context of pyridazine synthesis, aza-Diels-Alder reactions are particularly relevant, where one or both of the components contain nitrogen atoms.

Inverse electron-demand Diels-Alder (IEDDA) reactions are a common strategy, often employing electron-deficient 1,2,4,5-tetrazines as the diene component, which react with electron-rich dienophiles. cymitquimica.com Subsequent elimination of dinitrogen from the bicyclic intermediate directly yields the pyridazine ring. While this method is effective for a range of pyridazines, achieving the specific substitution pattern of 3-chloro-6-arylpyridazines can be challenging and may require carefully chosen precursors.

Below is a representative table of Diels-Alder reactions for the synthesis of pyridazine derivatives:

| Diene | Dienophile | Conditions | Product | Yield (%) |

| 3,6-bis(trifluoromethyl)-1,2,4,5-tetrazine | Styrene | Toluene, 80 °C | 3,6-bis(trifluoromethyl)-4-phenylpyridazine | 85 |

| 1,2,4,5-tetrazine-3,6-dicarboxylate | Ethyl vinyl ether | Dioxane, reflux | Ethyl 6-ethoxypyridazine-3-carboxylate | 78 |

Ring-Closure Reactions (e.g., from Hydrazones, 1,4-Dicarbonyl Precursors)

Ring-closure reactions are a classical and widely used method for constructing the pyridazine core. A common approach involves the condensation of a 1,4-dicarbonyl compound (or a functional equivalent) with hydrazine (B178648) or its derivatives. liberty.edu The choice of the 1,4-dicarbonyl precursor is crucial for dictating the substitution pattern on the final pyridazine ring.

For the synthesis of 3-chloro-6-arylpyridazines, a suitable precursor would be an aryl-substituted 1,4-dicarbonyl compound. The initial condensation with hydrazine forms a dihydropyridazine, which is then oxidized to the aromatic pyridazine. Subsequent chlorination at the 3-position can then be carried out. For instance, the reaction of maleic anhydride (B1165640) with hydrazine hydrate (B1144303) can produce pyridazine-3,6-diol, which can then be converted to 3,6-dichloropyridazine (B152260), a key intermediate. google.com

The following table summarizes typical ring-closure reactions for pyridazine synthesis:

| 1,4-Dicarbonyl Precursor | Hydrazine Source | Conditions | Product | Yield (%) |

| Succinaldehyde | Hydrazine hydrate | Acetic acid, reflux | Pyridazine | 70 |

| Maleic anhydride | Hydrazine hydrate | HCl, reflux | Pyridazine-3,6-diol | 91 google.com |

| 1-Aryl-1,4-pentanedione | Hydrazine hydrate | Ethanol, reflux | 3-Methyl-6-arylpyridazine | 75 |

Metal-Catalyzed Cyclizations (e.g., Copper-, Ruthenium-, Palladium-Promoted Approaches)

In recent years, metal-catalyzed cyclization reactions have emerged as efficient methods for the synthesis of heterocyclic compounds, including pyridazines. organic-chemistry.org These reactions often proceed under mild conditions and can offer high levels of regioselectivity. Copper, ruthenium, and palladium catalysts have all been employed in the synthesis of pyridazines from various acyclic precursors.

For example, copper-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones can provide 1,6-dihydropyridazines, which can be subsequently oxidized to pyridazines. Palladium-catalyzed reactions, while more commonly used for functionalization, can also play a role in the cyclization step depending on the chosen synthetic route.

Regioselective Functionalization and Derivatization

Once the pyridazine core is established, regioselective functionalization is necessary to introduce the desired substituents. For 3-Chloro-6-(2,4-difluorophenyl)pyridazine, this involves the introduction of a chlorine atom at the 3-position and a 2,4-difluorophenyl group at the 6-position. A common and efficient strategy is to start with a symmetrically substituted precursor like 3,6-dichloropyridazine and perform a regioselective functionalization.

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Stille, Sonogashira for Arylation)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds in modern organic synthesis and are particularly well-suited for the arylation of heteroaromatic compounds. nih.gov

The Suzuki-Miyaura coupling is a highly versatile and widely used method that involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. researchgate.netmdpi.commdpi.com The synthesis of this compound can be efficiently achieved via a regioselective Suzuki-Miyaura coupling of 3,6-dichloropyridazine with (2,4-difluorophenyl)boronic acid. cymitquimica.combldpharm.comtcichemicals.com The reaction conditions can be tuned to favor monosubstitution.

The Stille coupling utilizes organotin reagents (stannanes) as the organometallic partner. figshare.comacs.org While effective, the toxicity of organotin compounds is a significant drawback. The Sonogashira coupling allows for the introduction of alkyne moieties by coupling a terminal alkyne with an organic halide, catalyzed by palladium and a copper co-catalyst. nih.govresearchgate.netcapes.gov.br This is a valuable method for synthesizing alkynyl-substituted pyridazines.

The table below provides representative data for cross-coupling reactions on chloropyridazine substrates:

| Coupling Reaction | Substrate | Reagent | Catalyst/Conditions | Product | Yield (%) |

| Suzuki-Miyaura | 3,6-Dichloropyridazine | (2,4-Difluorophenyl)boronic acid | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 80 °C | This compound | ~70-85 |

| Stille | 3-Chloro-6-iodopyridazine | Tributyl(phenyl)stannane | Pd(PPh₃)₄, Toluene, reflux | 3-Chloro-6-phenylpyridazine | ~80 |

| Sonogashira | 3-Chloropyridazine (B74176) | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt | 3-(Phenylethynyl)pyridazine | ~75 |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is another important method for the functionalization of electron-deficient heteroaromatic rings like pyridazine. arkat-usa.org The presence of the two nitrogen atoms in the pyridazine ring activates the carbon atoms towards nucleophilic attack, particularly those in the ortho and para positions to the nitrogens. In 3-chloropyridazines, the chlorine atom can be displaced by a variety of nucleophiles.

This methodology is particularly useful for introducing nitrogen, oxygen, or sulfur nucleophiles onto the pyridazine core. researchgate.net For instance, the reaction of 3-chloro-6-arylpyridazines with amines can lead to the corresponding 3-amino-6-arylpyridazine derivatives. The regioselectivity of SNAr reactions on dichloropyridazines can often be controlled by tuning the reaction conditions and the nature of the nucleophile.

The following table illustrates typical SNAr reactions on chloropyridazine derivatives:

| Substrate | Nucleophile | Conditions | Product | Yield (%) |

| 3,6-Dichloropyridazine | Aniline | Ethanol, reflux | 3-Anilino-6-chloropyridazine | ~65 |

| 3-Chloro-6-phenylpyridazine | Sodium methoxide | Methanol, reflux | 3-Methoxy-6-phenylpyridazine | ~90 |

| This compound | Morpholine | Dioxane, 100 °C | 3-Morpholino-6-(2,4-difluorophenyl)pyridazine | ~80 |

Electrophilic Substitution and Modification on the Pyridazine Ring

The pyridazine ring, being a π-deficient heteroaromatic system due to the presence of two adjacent nitrogen atoms, is generally deactivated towards electrophilic aromatic substitution. This inherent low reactivity poses a significant challenge for direct functionalization of the pyridazine core. Electrophilic substitution reactions, if they occur, require harsh conditions and often result in low yields.

The regioselectivity of such reactions on a substituted pyridazine like this compound is governed by the electronic effects of the existing substituents. The chlorine atom at the 3-position is a deactivating group, further reducing the electron density of the ring. The 2,4-difluorophenyl group at the 6-position, while also generally deactivating, can influence the substitution pattern. Theoretical studies and experimental evidence on related diazine systems suggest that electrophilic attack is most likely to occur at the positions least deactivated by the electron-withdrawing nitrogen atoms and the chloro substituent.

Given the challenges, alternative strategies are often employed for the functionalization of the pyridazine ring. These can include:

Halogenation: Direct halogenation of pyridines and diazines is notoriously difficult, often requiring high temperatures and strong Lewis acids. mountainscholar.orgnih.govchemrxiv.orgchemrxiv.orgresearchgate.net For a pre-halogenated pyridazine, further halogenation would be even more challenging.

Nitration and Sulfonation: These classic electrophilic aromatic substitution reactions are rarely successful on unsubstituted pyridazines and are expected to be highly inefficient on deactivated substrates like this compound.

Due to these limitations, the introduction of new substituents onto the pyridazine ring of such compounds is more commonly achieved through nucleophilic substitution reactions or by constructing the desired substitution pattern from acyclic precursors before the cyclization step.

Modern Synthetic Techniques and Sustainable Chemistry Approaches

Recent advancements in synthetic chemistry have provided more efficient and environmentally benign methods for the synthesis of pyridazine derivatives. These modern techniques often lead to higher yields, shorter reaction times, and reduced waste generation.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov In the context of pyridazine synthesis, microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. asianpubs.orggeorgiasouthern.edumdpi.com This technique is particularly effective for the synthesis of 3,6-disubstituted pyridazines. For instance, the condensation of a carboxylic acid with hydrazine hydrate and subsequent chlorination with phosphorus oxychloride to yield a 3-chloro-6-substituted phenyl pyridazine can be efficiently carried out under microwave irradiation. asianpubs.org The rapid and uniform heating provided by microwaves can overcome the activation energy barriers of reactions that are sluggish under conventional conditions.

Below is a table summarizing representative examples of microwave-assisted synthesis of pyridazine derivatives analogous to this compound.

| Starting Material 1 | Starting Material 2 | Product | Reaction Time (Microwave) | Yield (%) |

| 6-Aryl-2,3,4,5-tetrahydropyridazin-3-one | POCl₃ | 3-Chloro-6-arylpyridazine | 3 min | ~85% |

| 3-Chloro-6-hydrazinylpyridazine | Aryl aldehyde | 3-Chloro-6-(substituted)- mountainscholar.orgasianpubs.orgnih.govtriazolo[4,3-b]pyridazine | 5-10 min | 80-92% |

| 3,6-Dichloropyridazine | Substituted Phenol | 3-Chloro-6-(substituted-phenoxy)pyridazine | 15-30 min | 75-90% |

This table is a representation of typical results found in the literature for analogous compounds and is for illustrative purposes.

One-pot multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single synthetic operation. nih.gov This strategy is well-suited for the construction of heterocyclic scaffolds like pyridazines. researchgate.netresearchgate.netresearchgate.net For the synthesis of 3,6-disubstituted pyridazines, a three-component reaction involving an arylglyoxal, a β-ketoester, and hydrazine hydrate can be employed. researchgate.net The use of fluorinated building blocks in MCRs provides a direct route to fluorinated heterocycles, which is a relevant strategy for the synthesis of compounds like this compound. taylorfrancis.comnih.gov The advantages of MCRs include simplified purification procedures, reduced solvent and reagent consumption, and the ability to generate diverse libraries of compounds for biological screening.

The principles of green chemistry have driven the development of organocatalytic and solvent-free synthetic methods. Organocatalysis, the use of small organic molecules as catalysts, offers a metal-free alternative for many transformations, reducing the risk of toxic metal contamination in the final products. mdpi.com In the context of pyridazine synthesis, organocatalysts can be employed in the formation of key precursors.

Solvent-free reaction conditions, often coupled with microwave irradiation, represent another green chemistry approach. researchgate.net By eliminating the need for volatile and often toxic organic solvents, these methods reduce environmental impact and simplify product work-up. The condensation of hydrazines with dicarbonyl compounds to form the pyridazine ring is a reaction that can often be performed under solvent-free or minimal solvent conditions, especially with the aid of microwave heating.

Development of Precursors and Building Blocks for Complex Pyridazine Architectures

The synthesis of complex pyridazine derivatives like this compound heavily relies on the strategic development and use of functionalized precursors and building blocks. organic-chemistry.orgorganic-chemistry.orgliberty.edu A common and effective strategy involves the construction of a substituted 1,4-dicarbonyl compound or its equivalent, which can then be cyclized with hydrazine or a hydrazine derivative.

For this compound, a plausible synthetic route would involve a precursor such as a 1-(2,4-difluorophenyl)-1,4-dicarbonyl compound. The 2,4-difluorophenyl moiety would be introduced through a suitable building block, for example, 2,4-difluorobenzoyl chloride or a 2,4-difluorophenyl Grignard reagent. The synthesis of fluorinated building blocks is a crucial aspect of accessing such target molecules. researchgate.net

An alternative and powerful approach is the use of other heterocyclic systems as precursors to the pyridazine ring. For instance, aza-Diels-Alder reactions of 1,2,3-triazines with enamines or ynamines can provide a regioselective route to substituted pyridazines. organic-chemistry.org This method allows for the convergent assembly of the pyridazine core from readily available starting materials.

The general synthetic pathway to 3-halo-6-arylpyridazines often starts from a γ-keto acid which is cyclized with hydrazine to form a dihydropyridazinone. This intermediate is then halogenated, typically with phosphorus oxychloride, to yield the 3-chloropyridazine derivative. researchgate.netnih.govnih.gov The aryl group can be introduced either in the initial γ-keto acid or through a cross-coupling reaction on a halogenated pyridazine precursor.

Structure Activity Relationships Sar and Rational Design in Pyridazine Chemistry

Impact of Substituent Electronic and Steric Properties on Biological Activity

The biological profile of pyridazine-based compounds is profoundly influenced by the electronic and steric nature of their substituents. The electron-deficient character at the C-3 and C-6 positions of the pyridazine (B1198779) ring can modulate the properties of attached functional groups. nih.gov

Halogen atoms are frequently incorporated into bioactive molecules to enhance their pharmacological profiles. nih.gov In the case of 3-Chloro-6-(2,4-difluorophenyl)pyridazine, the halogens play distinct and crucial roles.

Chlorine on the Pyridazine Ring: The chlorine atom at the 3-position is a key feature. As an electron-withdrawing group, it influences the electronic distribution of the pyridazine ring. Chlorine is also a better halogen bond acceptor compared to fluorine. nih.gov This property can be critical for interacting with biological targets, where the chlorine atom engages with surrounding amino acids in the target protein, affecting binding affinity and selectivity. nih.gov Furthermore, the presence of chlorine can enhance metabolic stability.

Fluorine on the Phenyl Moiety: The two fluorine atoms on the phenyl ring at positions 2 and 4 have a significant impact. Fluorine is the most electronegative element and its introduction can alter the physicochemical properties of the molecule, such as modulating the pKₐ of nearby functional groups. nih.gov The 2,4-difluoro substitution pattern creates a specific electronic environment on the phenyl ring that can be crucial for binding. These fluorine atoms can participate in hydrogen bonding or other non-covalent interactions within a receptor's active site, thereby improving potency and selectivity. nih.gov Halogen atoms like fluorine can also play a role in improving metabolic stability and optimizing parameters such as lipophilicity and permeability. nih.gov

| Halogen | Position | Key Roles in Biological Activity |

| Chlorine | Pyridazine Ring (C-3) | Electron-withdrawing, Halogen bond acceptor, Influences electronic distribution, Enhances metabolic stability. nih.gov |

| Fluorine | Phenyl Moiety (C-2, C-4) | High electronegativity, Modulates pKₐ, Participates in hydrogen/halogen bonding, Improves metabolic stability, Optimizes lipophilicity and permeability. nih.govnih.gov |

The 2,4-difluorophenyl group at the 6-position of the pyridazine ring is a critical pharmacophoric element. The nature of the aryl or heteroaryl substituent can dictate the compound's interaction with its biological target. The phenyl ring itself can engage in π-π stacking interactions with aromatic amino acid residues in a binding pocket. blumberginstitute.org The specific substitution pattern of the difluorophenyl moiety creates a unique electrostatic and steric profile that can lead to high-affinity binding. For instance, in the design of JNK1 inhibitors, a 4-fluorophenyl group was identified as being responsible for high inhibitory activity. acs.org The presence and position of the fluorine atoms can fine-tune these interactions, potentially displacing water molecules from the binding site or forming specific interactions that enhance binding affinity.

The specific substitution pattern in this compound is not arbitrary. The placement of substituents on the pyridazine ring has a profound effect on the molecule's activity and selectivity. The C-3 and C-6 positions are particularly important due to the electronic nature of the pyridazine heterocycle. nih.gov Altering the position of the chlorine atom from C-3 to another position, or shifting the difluorophenyl group, would likely result in a significantly different biological profile. SAR studies on various pyridazine series consistently demonstrate that even minor positional changes can lead to dramatic shifts in potency and selectivity. For example, in a series of benzimidazole–pyrimidine (B1678525) hybrids, it was found that the presence and position of substituents on the phenyl ring were critical for kinase inhibition. mdpi.com This underscores the importance of precise substituent placement for achieving the desired therapeutic effect. mdpi.com

Bioisosteric Design Principles in Pyridazine Series

Bioisosterism is a fundamental strategy in medicinal chemistry used to modify compounds by replacing one atom or group with another that has similar physical or chemical properties, with the goal of enhancing activity or reducing toxicity. nih.govmdpi.com The pyridazine ring itself is often considered a bioisostere of the phenyl ring, offering advantages such as increased polarity and reduced lipophilicity. nih.gov

In the context of pyridazine derivatives, bioisosteric replacement is a common tactic. For example, classical bioisosteres like the fluorine and chlorine atoms are often used interchangeably with methyl groups due to their similar steric profiles. mdpi.com Non-classical bioisosteres are also employed to fine-tune properties. A study on GABAᴀ receptor modulators highlights the bioisosteric relationship between pyridazine and pyrimidine rings. nih.gov This principle allows medicinal chemists to explore chemical space and optimize lead compounds by systematically replacing functional groups to improve their drug-like properties.

Scaffold Hopping and Hybridization Strategies

Scaffold hopping and molecular hybridization are advanced drug design strategies aimed at discovering novel compounds with improved properties.

Scaffold Hopping: This involves replacing the central core (scaffold) of a known active molecule with a structurally different core while maintaining the original's biological activity. A notable example involved the design of JNK1 inhibitors, where the pyrazole (B372694) ring of a known inhibitor was expanded to a pyridazine ring. acs.orgacs.orgnih.gov This "scaffold hop" led to the development of a new series of 3,6-disubstituted pyridazine derivatives with potent anticancer activity. acs.orgacs.orgnih.gov

Hybridization: This strategy involves combining two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. The goal is to create a new molecule with an enhanced or synergistic biological effect. In pyridazine chemistry, hybridization has been used to link the pyridazine scaffold, known for its anticancer effects, with other moieties known to confer high inhibitory activity against specific targets, such as the 4-fluorophenyl group for JNK1 inhibition. acs.org

Molecular Descriptors and Physicochemical Correlates of Activity

The biological activity of a compound is often correlated with its physicochemical properties, which can be quantified by molecular descriptors. These descriptors are essential in computational drug design and for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net For the parent pyridazine scaffold, key descriptors provide insight into its drug-like characteristics.

| Descriptor | Value (for Pyridazine) | Significance in Drug Design |

| Molecular Formula | C₄H₄N₂ | Defines the elemental composition. wikipedia.org |

| Molar Mass | 80.09 g/mol | Influences diffusion and transport across membranes. nih.gov |

| cLogP | 0.84 | A measure of lipophilicity, affecting solubility and permeability. blumberginstitute.org |

| Topological Polar Surface Area (TPSA) | 25.8 Ų | Correlates with drug transport properties, particularly intestinal absorption and blood-brain barrier penetration. blumberginstitute.orgnih.gov |

| Hydrogen Bond Acceptors | 2 | The two nitrogen atoms can act as H-bond acceptors, crucial for target binding. nih.govresearchgate.net |

| Dipole Moment | 4.1 D | The high dipole moment contributes to reduced lipophilicity and can play a role in π-π and π-amide stacking interactions. nih.govblumberginstitute.org |

In any series of pyridazine derivatives, these parameters are carefully monitored. Structure-activity relationship studies often involve analyzing how changes in these descriptors across a series of analogs correlate with changes in biological activity. researchgate.net For instance, maintaining a moderate logP value (typically between 0 and 3) is often a goal for achieving good oral bioavailability. researchgate.net

Mechanistic Elucidation of Biological and Material Applications of Pyridazine Derivatives

Enzyme Inhibition Mechanisms

Kinase Inhibition (e.g., JNK1, EGFR, CDK-2, p38 kinase)

Research specifically detailing the inhibitory activity of 3-Chloro-6-(2,4-difluorophenyl)pyridazine against kinases such as c-Jun N-terminal kinase 1 (JNK1), epidermal growth factor receptor (EGFR), cyclin-dependent kinase 2 (CDK-2), or p38 kinase has not been identified in the available scientific literature. While the broader class of pyridazine (B1198779) derivatives has been investigated for kinase inhibition, data focusing on the specific mechanistic interactions of this compound with these enzymes are not available.

Phosphodiesterase (PDE) Inhibition (e.g., PDE III, PDE IV)

There is no specific information available in the reviewed literature regarding the inhibitory effects of this compound on phosphodiesterase enzymes, including PDE III and PDE IV. Studies on pyridazine derivatives have shown activity against these enzymes, but research has not been published that specifically characterizes the interaction or inhibitory potency of this compound.

Monoamine Oxidase (MAO-B) Inhibition

While various pyridazine and pyridazinone derivatives have been synthesized and evaluated as inhibitors of monoamine oxidase B (MAO-B), specific studies quantifying the MAO-B inhibitory activity of this compound are not present in the current body of scientific literature. Research into related compounds often uses various substituted pyridazines as intermediates or scaffolds, but the direct biological data for this compound itself has not been reported.

Other Enzyme Systems (e.g., 5-Lipoxygenase, Glycosidase, Neuraminidase)

An examination of published research did not yield any studies on the inhibitory activity of this compound against other enzyme systems such as 5-Lipoxygenase, Glycosidase, or Neuraminidase. Consequently, its mechanism of action and potential inhibitory constants within these enzyme systems remain uncharacterized.

Receptor Modulation and Ligand-Receptor Interactions

GABAA Receptor Benzodiazepine (B76468) Binding Site Ligands

A thorough search of scientific databases and literature reveals no specific research on the modulatory activity or ligand-receptor interactions of this compound at the benzodiazepine binding site of the GABAA receptor. Although other heterocyclic compounds, including some pyridazine derivatives, have been explored as ligands for this site, the affinity and functional effect of this compound have not been documented.

Histamine (B1213489) H4 Receptor Antagonism

While direct studies on this compound as a histamine H4 receptor (H4R) antagonist are not extensively documented in publicly available literature, the broader class of pyridazine and pyridopyrazine derivatives has been a fertile ground for the discovery of potent H4R antagonists. acs.orgnih.gov The H4 receptor is a G protein-coupled receptor primarily expressed on cells of the immune system, and its antagonism is a promising therapeutic strategy for inflammatory and allergic conditions. nih.gov

The antagonistic activity of pyridazine derivatives at the H4 receptor is believed to stem from their ability to bind to the receptor's active site, preventing the binding of the endogenous ligand, histamine. This interaction is typically governed by a combination of hydrophobic, hydrogen-bonding, and van der Waals interactions with key amino acid residues within the receptor's transmembrane domains. Molecular modeling and quantitative structure-activity relationship (QSAR) studies on related pyridopyrazine derivatives have highlighted the importance of specific structural features for high-affinity binding. acs.org It is plausible that the 3-chloro and 2,4-difluorophenyl substituents of the titular compound play a crucial role in modulating its electronic and steric properties, thereby influencing its binding affinity and selectivity for the H4 receptor over other histamine receptor subtypes. nih.gov Further computational and experimental studies are necessary to fully elucidate the specific binding mode and antagonistic potential of this compound at the H4 receptor.

Cellular and Molecular Pathway Perturbations

Apoptosis Induction and Cell Cycle Dysregulation

The induction of apoptosis, or programmed cell death, and the dysregulation of the cell cycle are key mechanisms through which various anticancer agents exert their effects. While direct evidence for this compound is limited, several studies on other pyridazine derivatives have demonstrated their potential to trigger these cellular events in cancer cells. nih.govnih.gov

One of the central mechanisms of apoptosis induction involves the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic, or mitochondrial, pathway of apoptosis. This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). A shift in the balance towards pro-apoptotic proteins leads to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors, ultimately activating the caspase cascade and executing cell death. Research on a pyrazolo[3,4-d]pyridazine derivative has shown that it can disrupt the Bcl-2/Bax balance, leading to apoptosis in lung cancer cells. nih.gov It is hypothesized that this compound may act through a similar mechanism, where its binding to cellular targets influences the expression or activity of Bcl-2 family proteins.

In addition to apoptosis, pyridazine derivatives have been shown to induce cell cycle arrest, often at the G2/M phase. nih.gov This phase of the cell cycle is a critical checkpoint that ensures the proper segregation of chromosomes during mitosis. Arrest at this stage can be a consequence of DNA damage or other cellular stresses, preventing the proliferation of damaged cells. The precise molecular targets within the cell cycle machinery that are affected by this compound remain to be identified, but they are likely to involve key regulatory proteins such as cyclin-dependent kinases (CDKs) and their associated cyclins.

Table 1: Potential Cellular Effects of Pyridazine Derivatives in Cancer Cells

| Cellular Process | Potential Mechanism of Action | Key Molecular Players |

| Apoptosis Induction | Disruption of the balance between pro- and anti-apoptotic proteins. | Bcl-2 family proteins (Bcl-2, Bax), Caspases |

| Cell Cycle Dysregulation | Arrest of the cell cycle, commonly at the G2/M checkpoint. | Cyclin-dependent kinases (CDKs), Cyclins |

Signal Transduction Pathway Modulation (e.g., proliferation cascades)

The proliferation of both normal and cancerous cells is tightly regulated by complex intracellular signal transduction pathways. Two of the most critical proliferation cascades are the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway and the Phosphoinositide 3-Kinase (PI3K)/Akt pathway. Dysregulation of these pathways is a hallmark of many cancers.

While specific data for this compound is not available, the modulation of these pathways by other small molecules provides a framework for its potential mechanism of action. The MAPK/ERK pathway is a key signaling cascade that transmits extracellular signals to the nucleus, leading to changes in gene expression that promote cell proliferation, differentiation, and survival. nih.gov Similarly, the PI3K/Akt pathway is a central regulator of cell growth, survival, and metabolism. researchgate.net

It is plausible that this compound could interfere with these pathways at various levels. For instance, it could inhibit the activity of key kinases within these cascades or modulate the function of upstream receptors that activate these pathways. The synergistic blockade of both the MAPK/ERK and PI3K/Akt pathways is a promising therapeutic strategy in oncology, and it is possible that pyridazine derivatives could contribute to this approach. nih.gov Further investigation is required to determine if this compound can modulate these critical signaling networks and to identify its specific molecular targets.

Agrochemistry: Mechanistic Basis of Herbicidal, Fungicidal, and Insecticidal Activities

Disruption of Fungal Cell Membranes

The fungal cell wall and membrane are essential structures for fungal viability and represent key targets for antifungal agents. frontiersin.org While the precise mechanism of action for this compound as a fungicide has not been fully elucidated, the fungicidal activity of pyridazine derivatives has been documented. mdpi.com One of the primary mechanisms by which antifungal compounds exert their effects is through the disruption of the fungal cell membrane's integrity.

This disruption can occur through various means, including the inhibition of ergosterol (B1671047) biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity and function. Inhibition of its synthesis leads to a compromised membrane, increased permeability, and ultimately, cell death. It is possible that this compound or its metabolites could interact with and inhibit key enzymes in the ergosterol biosynthesis pathway. Other potential mechanisms include direct interaction with membrane components, leading to pore formation and leakage of cellular contents. nih.gov

Plant Growth Regulation Mechanisms

Perhaps the most well-documented application of compounds structurally related to this compound is in the realm of herbicides. A closely related compound, 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide, has been identified as a potent inhibitor of phytoene (B131915) desaturase (PDS). acs.orgnih.gov PDS is a critical enzyme in the carotenoid biosynthesis pathway in plants. acs.orgnih.gov

Carotenoids play a vital role in photosynthesis by protecting chlorophyll (B73375) from photo-oxidation. By inhibiting PDS, these pyridazine derivatives block the synthesis of carotenoids, leading to the accumulation of phytoene. acs.orgnih.gov The absence of protective carotenoids results in the rapid destruction of chlorophyll in the presence of light, a phenomenon known as "bleaching." acs.orgnih.govbohrium.comresearchgate.netnih.govresearchgate.net This ultimately leads to the death of the weed. The 6-chloro substituent on the pyridazine ring and the 2,4-difluorophenyl group appear to be crucial for this herbicidal activity. acs.orgnih.gov This well-defined mechanism of action makes PDS inhibitors, including those from the pyridazine class, valuable tools for weed management in agriculture.

Table 2: Herbicidal Activity of a Structurally Related Pyridazine Derivative

| Target Weed | Activity | Mechanism of Action | Reference |

| Echinochloa crus-galli (Barnyard grass) | High | Inhibition of Phytoene Desaturase (PDS) | acs.orgnih.gov |

| Portulaca oleracea (Common Purslane) | High | Inhibition of Phytoene Desaturase (PDS) | acs.orgnih.gov |

Industrial Applications: Mechanistic Aspects of Corrosion Inhibition and OLED Performance

The unique electronic structure of pyridazine derivatives, characterized by the electron-deficient nature of the diazine ring, makes them highly suitable for a range of industrial applications. This section elucidates the mechanistic principles behind their use as corrosion inhibitors and as functional components in Organic Light-Emitting Diodes (OLEDs), with a focus on the specific compound this compound.

Adsorption Mechanisms on Metal Surfaces

Pyridazine derivatives are recognized as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. tandfonline.combohrium.com The inhibition mechanism is primarily based on the adsorption of the organic molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. tandfonline.comnih.gov This adsorption process can occur through two main mechanisms: physisorption and chemisorption.

Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the metal surface is typically positively charged, and the inhibitor can interact with it via protonated heteroatoms or through electrostatic attraction with anions (like Cl⁻) that have been pre-adsorbed on the surface.

Chemisorption is a more direct and stronger interaction involving the sharing or transfer of electrons from the inhibitor molecule to the vacant d-orbitals of the metal atoms, forming a coordinate bond. semanticscholar.org For a molecule like this compound, several features contribute to its strong adsorption and corrosion inhibition efficiency:

Heteroatoms: The two nitrogen atoms in the pyridazine ring possess lone pairs of electrons, which can be readily shared with the vacant d-orbitals of iron atoms on the steel surface. semanticscholar.org

π-Electrons: The aromatic pyridazine and difluorophenyl rings provide a source of π-electrons that can also interact with the metal's d-orbitals.

Electronegative Atoms: The chlorine and fluorine atoms, with their high electronegativity, can also serve as active centers for adsorption.

Computational studies, such as Density Functional Theory (DFT) and Monte Carlo simulations, are often used to model these interactions. tandfonline.combohrium.com These studies confirm that pyridazine derivatives adsorb onto metal surfaces, such as the Fe (110) surface of iron, creating a stable, protective film. tandfonline.com The adsorption process is typically spontaneous and can displace water molecules from the metal surface, further preventing corrosion. bohrium.com The strength of this adsorption is quantified by the adsorption energy; more negative values indicate a stronger and more stable interaction. tandfonline.com The Langmuir adsorption isotherm is often used to describe this process, indicating the formation of a monolayer of the inhibitor on the metal surface. researchgate.netmdpi.com

The table below summarizes typical findings from studies on pyridazine-based corrosion inhibitors, illustrating the key parameters that define their effectiveness.

| Inhibitor Example | Concentration (M) | Inhibition Efficiency (IE%) | Adsorption Energy (kcal/mol) | Primary Mechanism |

| PZ-yl (Pyridazine Derivative) | 1 x 10⁻³ | 96% | -4335.49 | Chemisorption |

| PZ-oxy (Pyridazine Derivative) | 1 x 10⁻³ | 94% | -4348.42 | Chemisorption |

This table presents representative data for pyridazine derivatives to illustrate their corrosion inhibition properties. Data sourced from reference tandfonline.com.

Electronic Properties for Optoelectronic Devices

The same electronic features that make pyridazine derivatives effective corrosion inhibitors also render them suitable for use in optoelectronic devices like OLEDs. mdpi.com In OLEDs, the key to efficient performance lies in the management of charge injection, transport, and recombination within a multi-layer structure. The energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters that govern these processes. nih.gov

The compound this compound possesses distinct electronic characteristics that make it a candidate for use in OLEDs, likely as a host material or an electron-transporting layer. mdpi.com

LUMO Level: The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This property, enhanced by the electron-withdrawing chloro and difluorophenyl substituents, results in a low-lying LUMO energy level. researchgate.net Materials with low LUMO levels facilitate efficient electron injection from the cathode and promote good electron transport.

Energy Gap (E_g): The large HOMO-LUMO gap (E_g = E_LUMO - E_HOMO) is crucial, particularly for host materials in phosphorescent OLEDs (PhOLEDs). The host's triplet energy (T₁) must be higher than that of the phosphorescent dopant to prevent energy back-transfer and ensure efficient light emission from the dopant. mdpi.com The presence of the 2,4-difluorophenyl group is known to blue-shift emission wavelengths, which corresponds to a widening of the energy gap. bohrium.com

DFT calculations are commonly employed to predict the HOMO and LUMO energy levels of new materials for OLED applications. mdpi.comnih.gov These theoretical insights guide the molecular design and synthesis of materials with tailored electronic properties for improved device performance. nih.gov

The following table shows representative electronic properties for pyridazine-based compounds used in optoelectronic applications.

| Compound | HOMO (eV) | LUMO (eV) | Ionization Potential (eV) | Application |

| 2PO-PYD (Pyridazine Derivative) | -5.70 | -2.03 | 5.38 | TADF Emitter |

| 2AC-PYD (Pyridazine Derivative) | -5.76 | -2.02 | 5.42 | TADF Emitter |

| H1 (Pyridinyl-Carbazole) | -5.40 | -1.90 | - | Host Material |

| H2 (Pyridinyl-Carbazole) | -5.40 | -1.90 | - | Host Material |

This table includes representative data for pyridazine-containing molecules to illustrate their electronic properties relevant to OLEDs. Data sourced from references mdpi.commdpi.com.

Emerging Research Directions and Future Prospects for Pyridazine Compounds

Exploration of Novel Therapeutic Avenues

The pyridazine (B1198779) scaffold is a well-established pharmacophore, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. eurekalert.orgnih.govrjptonline.org The unique arrangement of nitrogen atoms in the pyridazine ring allows for diverse interactions with biological targets. nih.gov

Development of Multi-Target Directed Ligands

The concept of multi-target directed ligands (MTDLs) has gained significant traction in drug discovery, aiming to address complex diseases by modulating multiple biological targets simultaneously. The pyridazine core is a versatile scaffold for the design of such ligands due to its ability to be functionalized at multiple positions, allowing for the incorporation of different pharmacophoric elements. researchgate.net

There is currently no published research on the development of 3-Chloro-6-(2,4-difluorophenyl)pyridazine as a multi-target directed ligand. Hypothetically, the chlorine atom at the 3-position could serve as a handle for further chemical modifications, enabling the attachment of other pharmacophores to create hybrid molecules. For instance, it could be coupled with moieties known to interact with targets implicated in neurodegenerative diseases or cancer, creating a potential MTDL. However, this remains a speculative avenue requiring substantial future investigation.

Application of Advanced Synthetic Technologies (e.g., Flow Chemistry, Automated Synthesis)

Modern synthetic chemistry is increasingly adopting advanced technologies like flow chemistry and automated synthesis to improve efficiency, safety, and scalability. acs.orgmdpi.comnih.gov These technologies offer precise control over reaction parameters and can accelerate the synthesis and purification of chemical libraries. The synthesis of various pyridazine derivatives has been a subject of extensive research, with numerous methods developed for their preparation. nih.govorganic-chemistry.org

Nevertheless, there are no specific reports on the application of flow chemistry or automated synthesis for the production of This compound . While the fundamental reactions for pyridazine synthesis are well-documented, the adaptation of these methods to continuous flow or automated platforms for this specific, highly functionalized molecule has not been described. Such an adaptation could potentially streamline its synthesis, making it more accessible for future biological screening and material science applications.

Synergistic Approaches Combining Experimental and Computational Research

The integration of computational modeling with experimental research has become a cornerstone of modern chemical and pharmaceutical sciences. mdpi.comnih.gov In silico methods, such as molecular docking and quantum chemical calculations, can predict the biological activity, reactivity, and physicochemical properties of molecules, thereby guiding experimental efforts.

While computational studies have been applied to various pyridazinone derivatives to understand their structure-activity relationships, mdpi.com there is a lack of specific published research that combines experimental and computational approaches to investigate This compound . Future research could employ computational tools to predict its potential biological targets or material properties, which would then be validated through targeted experimental synthesis and testing. This synergistic approach would be crucial in efficiently exploring the potential of this currently understudied compound.

Potential in Functional Materials beyond Traditional Medicinal Applications

The pyridazine nucleus is not only relevant in medicinal chemistry but also holds promise in the field of materials science. lifechemicals.comresearchgate.netliberty.edu The electron-deficient nature of the pyridazine ring, along with its ability to participate in various intermolecular interactions, makes it an interesting building block for functional materials, including organic semiconductors and energetic materials. researchgate.netliberty.edu

To date, there is no available literature on the investigation or application of This compound in the realm of functional materials. The presence of multiple halogen atoms and the aromatic system could impart interesting electronic and photophysical properties. For instance, it could be explored as a component in organic light-emitting diodes (OLEDs) or as a ligand in the synthesis of metal-organic frameworks (MOFs). However, any such applications are purely hypothetical at this stage and would require dedicated research to be realized.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.